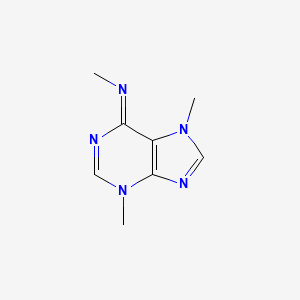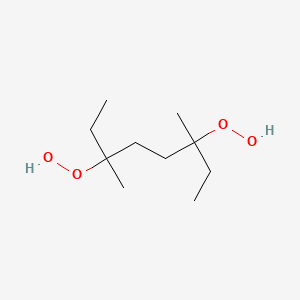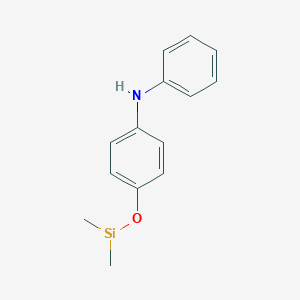
(6Z)-N,3,7-Trimethyl-3,7-dihydro-6H-purin-6-imine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6Z)-N,3,7-Trimethyl-3,7-dihydro-6H-purin-6-imine is a chemical compound with a unique structure that includes a purine ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (6Z)-N,3,7-Trimethyl-3,7-dihydro-6H-purin-6-imine typically involves multiple steps, including the formation of the purine ring and subsequent modifications to introduce the desired functional groups. One common method involves the use of C15-Wittig salts, which are purified and then used in the synthesis of the compound . The reaction conditions often include specific solvents and temperatures to achieve the desired isomeric forms.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(6Z)-N,3,7-Trimethyl-3,7-dihydro-6H-purin-6-imine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. For example, sodium borohydride or lithium aluminum hydride can be used for reduction reactions . The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired products.
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include various derivatives with different functional groups, which can be further studied for their unique properties.
Applications De Recherche Scientifique
(6Z)-N,3,7-Trimethyl-3,7-dihydro-6H-purin-6-imine has several scientific research applications across different fields:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used to investigate biological pathways and interactions, particularly those involving purine derivatives.
Medicine: Research into its potential therapeutic effects, such as its role in modulating biological targets, is ongoing.
Industry: The compound’s unique properties make it useful in various industrial applications, including the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of (6Z)-N,3,7-Trimethyl-3,7-dihydro-6H-purin-6-imine involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, making the compound of interest for therapeutic applications. The exact molecular targets and pathways are still under investigation, but they likely involve purine-related mechanisms .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3Z,6Z,9Z)-3,6,9-Octadecatriene
- (3Z,6Z,9Z)-3,6,9-Nonadecatriene
- (3Z,6Z,9Z)-1,3,6,9-Tetraenes
Uniqueness
(6Z)-N,3,7-Trimethyl-3,7-dihydro-6H-purin-6-imine is unique due to its specific structural features and the presence of the purine ring system. This distinguishes it from other similar compounds, which may have different functional groups or chain lengths .
Propriétés
Numéro CAS |
51584-35-1 |
|---|---|
Formule moléculaire |
C8H11N5 |
Poids moléculaire |
177.21 g/mol |
Nom IUPAC |
N,3,7-trimethylpurin-6-imine |
InChI |
InChI=1S/C8H11N5/c1-9-7-6-8(11-5-12(6)2)13(3)4-10-7/h4-5H,1-3H3 |
Clé InChI |
SPKZQHOOXGUQAR-UHFFFAOYSA-N |
SMILES canonique |
CN=C1C2=C(N=CN2C)N(C=N1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Dimethyl [2-([1,1'-biphenyl]-4-yl)-2-oxoethyl]phosphonate](/img/structure/B14670817.png)
![N-{4-[3-(4-Methoxyphenyl)-3-oxoprop-1-en-1-yl]phenyl}acetamide](/img/structure/B14670820.png)

![1,1'-[Oxybis(methylene)]bis(2-methylbenzene)](/img/structure/B14670836.png)
![Trimethyl{[1-(oct-1-en-2-yl)cyclopropyl]oxy}silane](/img/structure/B14670844.png)



![Trimethyl[(3-phenylprop-1-en-1-yl)oxy]silane](/img/structure/B14670858.png)

